![molecular formula C11H18N4O B15160268 N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 652139-94-1](/img/structure/B15160268.png)
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide: is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and an acetamide group linked to a dimethylaminoethyl chain. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(dimethylamino)ethylamine.
Acylation Reaction: The 6-aminopyridine is reacted with acetic anhydride to form N-(6-acetylaminopyridin-3-yl)acetamide.
Amine Coupling: The intermediate is then coupled with 2-(dimethylamino)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced acetamide groups.
Substitution: Substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Aminopyridin-3-yl)-N-methylacetamide
- N-(6-Aminopyridin-3-yl)-N-ethylacetamide
- N-(6-Aminopyridin-3-yl)-N-[2-(diethylamino)ethyl]acetamide
Uniqueness
N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the dimethylaminoethyl chain can influence its solubility, membrane permeability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
652139-94-1 |
|---|---|
Molekularformel |
C11H18N4O |
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
N-(6-aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C11H18N4O/c1-9(16)15(7-6-14(2)3)10-4-5-11(12)13-8-10/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
OXRBOVXQLHLLTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCN(C)C)C1=CN=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


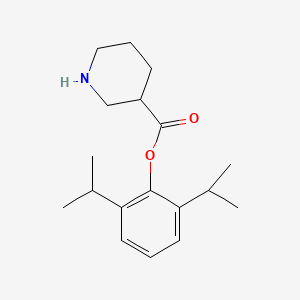
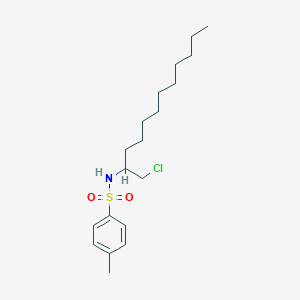
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)

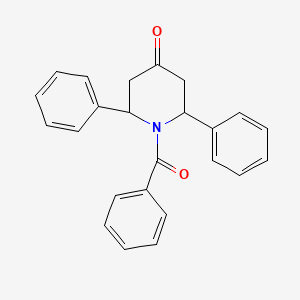
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
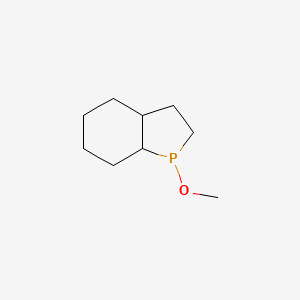
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
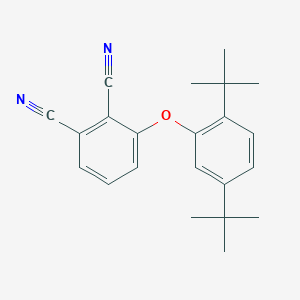

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
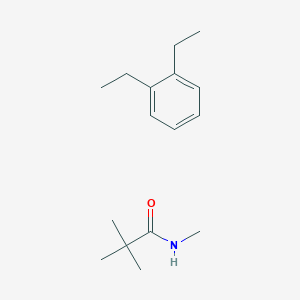
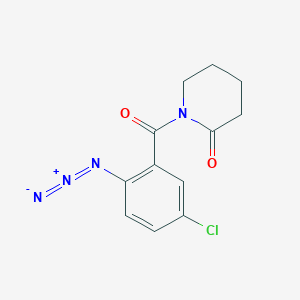
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
